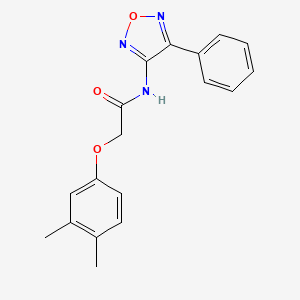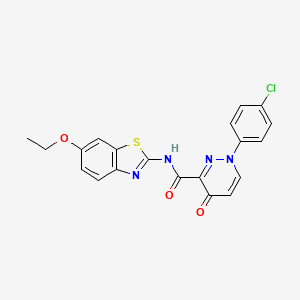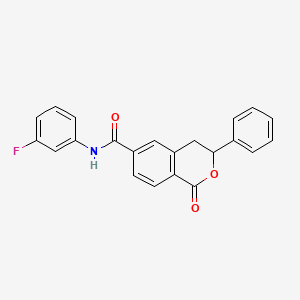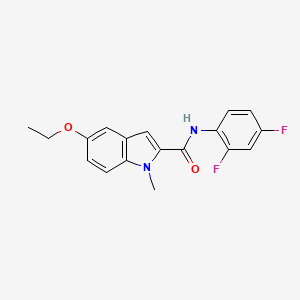
2-(3,4-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is an organic compound that belongs to the class of acetamides It features a complex structure with a phenoxy group, a phenyl group, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Phenoxy Group: The phenoxy group can be introduced through an etherification reaction involving 3,4-dimethylphenol and an appropriate leaving group.
Acetamide Formation: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(3,4-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or reduce any carbonyl groups present.
Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly due to the presence of the oxadiazole ring, which is known for its biological activity.
Materials Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties, such as polymers or liquid crystals.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on biological systems.
作用机制
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The oxadiazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.
相似化合物的比较
Similar Compounds
2-(3,4-dimethylphenoxy)-N-(4-phenyl-1,2,5-thiadiazol-3-yl)acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-(3,4-dimethylphenoxy)-N-(4-phenyl-1,2,5-triazol-3-yl)acetamide: Similar structure but with a triazole ring instead of an oxadiazole ring.
2-(3,4-dimethylphenoxy)-N-(4-phenyl-1,2,5-pyrazol-3-yl)acetamide: Similar structure but with a pyrazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 2-(3,4-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide lies in the presence of the oxadiazole ring, which imparts specific chemical and biological properties
属性
分子式 |
C18H17N3O3 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-12-8-9-15(10-13(12)2)23-11-16(22)19-18-17(20-24-21-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,21,22) |
InChI 键 |
HRIHHAVLZVZFGW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![11-(4-fluorophenyl)-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B11380364.png)

![4-methoxy-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11380367.png)
![2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11380381.png)

![5-chloro-N-(4-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11380407.png)
![N-(2-chlorophenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11380411.png)
![3-(2-ethoxyphenyl)-5-({[4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11380415.png)
![1-[(2,6-Dimethylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine](/img/structure/B11380419.png)

![Methyl 4-{[({4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B11380428.png)
![N-[4-(dimethylamino)phenyl]-5-ethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11380431.png)

![ethyl 2-{[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11380445.png)
